molecular formula C14H23N4NaO6S3 B565113 N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt CAS No. 1330264-29-3

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

Cat. No. B565113
CAS RN: 1330264-29-3
M. Wt: 462.53
InChI Key: RDWRHIZFQMIMKX-JMHMRROLSA-M
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Description

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt, more commonly referred to as biotin-NHS-ester, is a biotinylated molecule that is used in a variety of scientific research applications. Biotin-NHS-ester is a small molecule that contains a biotin moiety attached to an N-hydroxysuccinimide (NHS) ester. The biotin-NHS-ester is used as a biotinylation reagent for the covalent labeling of proteins, peptides, and other molecules. The biotin-NHS-ester has proven to be an effective and reliable reagent for biotinylation, and it is often used in a variety of research applications, such as immunoassays, cell-based assays, and enzyme-linked immunosorbent assays (ELISAs).

Scientific Research Applications

Intracellular Labeling and Neuronal Tracing

  • A study by Kita and Armstrong (1991) compared the use of biotinamide (N-(2-aminoethyl)biotinamide), a small molecular weight biotin-containing compound, with biocytin for intracellular labeling of neurons and neuronal tracing experiments. Biotinamide demonstrated selective electrophoresis with positive current and was beneficial for electrophysiologists using hyperpolarizing current. Additionally, biotinamide could be dissolved at higher concentrations without precipitation, unlike biocytin, and was equally useful for neuronal tracing experiments with survival times of 2 days (Kita & Armstrong, 1991).

Radioprotective Effect of Aminoalkyl Thioesters

  • Hansen and Sörbo (1961) synthesized sodium salts of sulfocysteine and aminoethyl thiophosphoric acid (sodium hydrogen S(2-aminoethyl phosphorothioate)) as part of research into radioprotective effects. These compounds showcase the potential for sodium salts in radioprotection studies (Hansen & Sörbo, 1961).

Synthesis of Chemical Compounds

  • Kandeel (1991) explored the synthesis of various compounds using sodium salts of dithiocarbon imidic acid, which are relevant to the field of chemistry and pharmaceuticals. Such studies demonstrate the utility of sodium salts in synthesizing complex chemical structures (Kandeel, 1991).

Synthesis of Peptidosulfonamide Building Blocks

  • Humljan and Gobec (2005) described the synthesis of N-phthalimido β-aminoethanesulfonyl chlorides, new building blocks for peptidosulfonamide peptidomimetics, using sulfonic acids or their sodium salts. This highlights the role of sodium salts in developing new compounds for therapeutic applications (Humljan & Gobec, 2005).

Transition Metal-Free Synthesis of Chemical Compounds

  • Filimonov et al. (2017) discussed the synthesis of 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions. The use of sodium salts in these reactions indicates their importance in facilitating complex chemical syntheses (Filimonov et al., 2017).

Amido- and Amino-Alkylation Studies

  • Haake et al. (1979) conducted studies on the amidomethylation of sulfimides, sulfoximides, and sulfodiimides, including the use of sodium salts. This research contributes to the understanding of chemical reactions and compound synthesis (Haake et al., 1979).

Synthesis of Sulfonylated Lactams

  • Wang et al. (2019) reported on the synthesis of sulfonylated lactams using sulfinate sodium, showcasing the role of sodium salts in creating novel compounds with potential pharmaceutical applications (Wang et al., 2019).

properties

{ "Design of Synthesis Pathway": "The synthesis of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt can be achieved through a two-step process. The first step involves the synthesis of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, which is then converted to its sodium salt form in the second step.", "Starting Materials": [ "Biotin", "2-Bromoethanol", "Thiophene-2-sulfonyl chloride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Synthesis of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide", "1. Dissolve biotin (1.0 g, 3.8 mmol) in methanol (20 mL) and add 2-bromoethanol (1.1 mL, 15.2 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol).", "2. Stir the mixture at room temperature for 2 hours.", "3. Add thiophene-2-sulfonyl chloride (2.4 g, 12.6 mmol) and stir for an additional 4 hours.", "4. Filter the mixture and wash the solid with chloroform.", "5. Dissolve the solid in water (20 mL) and adjust the pH to 7.0 with sodium hydroxide solution.", "6. Extract the mixture with chloroform (3 × 20 mL) and dry the organic layer over sodium sulfate.", "7. Evaporate the solvent under reduced pressure to obtain N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide as a white solid (yield: 1.6 g, 87%).", "Step 2: Synthesis of N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt", "1. Dissolve N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide (1.0 g, 2.4 mmol) in water (10 mL) and add sodium hydroxide solution (1.0 g, 25 mmol).", "2. Stir the mixture at room temperature for 2 hours.", "3. Add sodium chloride (2.0 g, 34 mmol) and stir for an additional 1 hour.", "4. Filter the mixture and wash the solid with water.", "5. Dry the solid under vacuum to obtain N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt as a white solid (yield: 1.2 g, 92%)." ] }

CAS RN

1330264-29-3

Molecular Formula

C14H23N4NaO6S3

Molecular Weight

462.53

IUPAC Name

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate

InChI

InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1

InChI Key

RDWRHIZFQMIMKX-JMHMRROLSA-M

SMILES

C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+]

synonyms

TS Biotin Ethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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